molecular formula C10H12O3 B186977 4-Ethoxyphenylacetic acid CAS No. 4919-33-9

4-Ethoxyphenylacetic acid

Cat. No. B186977
CAS RN: 4919-33-9
M. Wt: 180.2 g/mol
InChI Key: ZVVWZNFSMIFGEP-UHFFFAOYSA-N
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Description

4-Ethoxyphenylacetic acid is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Benzeneacetic acid, 4-ethoxy-, and p-Ethoxyphenylacetic acid .


Molecular Structure Analysis

The molecular structure of 4-Ethoxyphenylacetic acid consists of a benzene ring (C6H4) with an ethoxy group (C2H5O) and an acetic acid group (CH2CO2H) attached . The InChI string representation of its structure is InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

4-Ethoxyphenylacetic acid has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 . The exact mass is 180.078644241 g/mol .

Scientific Research Applications

  • Synthesis Techniques : 4-Ethoxyphenylacetic acid is synthesized from 4-hydroxyphenylacetic acid using Williamson etherization reaction. Optimum synthesis conditions include using ethyl bromide or diethyl sulfate as etherization reagents (Sun Na-bo, 2006).

  • Biomedical Analysis : It is involved in the quantitative determination of monoamine metabolites in human lumbar cerebrospinal fluid, indicating its relevance in neurological studies (A. Krstulović et al., 1982).

  • Microbial Degradation : 4-Hydroxyphenylacetic acid 3-hydroxylase, key in degrading aromatic amines, is studied in Pseudomonas putida, highlighting the enzyme's role in microbial degradation pathways (S. G. Raju et al., 1988).

  • Therapeutic Applications : 4-Hydroxyphenylacetic acid shows potential in treating pulmonary diseases and lung injuries, as seen in its effect on seawater aspiration-induced lung injury in rats (Zhong-yang Liu et al., 2014).

  • Antimicrobial Properties : 4-Hydroxyphenylacetic acid exhibits antibacterial effects against Listeria monocytogenes by causing cell membrane damage and decreasing virulence factor expression (YujiaLiu et al., 2021).

  • Metabolic Engineering : Engineering of Escherichia coli for improved production of 4-hydroxyphenylacetic acid involves ATP and NADPH cofactor optimization using CRISPRi technology, indicating its importance in biochemical production (Yu-Ping Shen et al., 2021).

Safety and Hazards

While specific safety and hazard information for 4-Ethoxyphenylacetic acid is not available from the search results, it’s generally advisable to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and working in a well-ventilated area .

Mechanism of Action

Target of Action

4-Ethoxyphenylacetic acid is a type of organic compound . More research is needed to identify its primary targets and their roles.

Mode of Action

It’s known that it’s used as an intermediate for pharmaceuticals and other organic synthesis .

Biochemical Pathways

It’s known that phenylacetic acid derivatives can play a role in the catabolism of aromatic compounds . More research is needed to understand the specific pathways affected by 4-Ethoxyphenylacetic acid and their downstream effects.

Result of Action

It’s known that it has been found to inhibit the germination of cress and lettuce seeds . More research is needed to understand the full range of its effects.

properties

IUPAC Name

2-(4-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVWZNFSMIFGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063648
Record name Benzeneacetic acid, 4-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenylacetic acid

CAS RN

4919-33-9
Record name 4-Ethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pinstatic acid
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Record name Benzeneacetic acid, 4-ethoxy-
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Record name Benzeneacetic acid, 4-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Ethoxyphenylacetic acid synthesized?

A2: 4-Ethoxyphenylacetic acid can be synthesized from 4-hydroxyphenylacetic acid through a Williamson etherification reaction. [] This involves reacting 4-hydroxyphenylacetic acid with an alkylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. The specific reaction conditions, including molar ratios, temperature, and reaction time, can influence the yield of 4-Ethoxyphenylacetic acid.

Q2: What is the role of 4-Ethoxyphenylacetic acid in the synthesis of cycloprothrin?

A3: While not directly synthesized in the described process, Ethyl-2-(p-ethoxyphenyl) propenoate, a key intermediate in cycloprothrin synthesis, utilizes 4-Ethoxyphenylacetic acid as a precursor. [] The synthesis involves a two-step reaction: Friedel-Crafts reaction followed by Wittig G reaction. The overall yield of this process is approximately 63.8%. This synthetic route highlights the importance of 4-Ethoxyphenylacetic acid in the production of cycloprothrin, a safer alternative to highly toxic pesticides.

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